molecular formula C7H6FNO3 B1444786 3-Fluoro-6-methyl-2-nitrophenol CAS No. 849353-45-3

3-Fluoro-6-methyl-2-nitrophenol

Cat. No.: B1444786
CAS No.: 849353-45-3
M. Wt: 171.13 g/mol
InChI Key: HZJIRMXUCZVKRV-UHFFFAOYSA-N
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Description

3-Fluoro-6-methyl-2-nitrophenol is an aromatic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methyl-2-nitrophenol typically involves a multi-step process. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-methyl-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: Products can include carboxylic acids or quinones.

    Reduction: Aminophenols are common products.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-methyl-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methyl-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Fluoro-3-nitrophenol
  • 4-Fluoro-2-nitrophenol
  • 3-Fluoro-4-methylphenol

Comparison: 3-Fluoro-6-methyl-2-nitrophenol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-6-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-3-5(8)6(7(4)10)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIRMXUCZVKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304454
Record name 3-Fluoro-6-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849353-45-3
Record name 3-Fluoro-6-methyl-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849353-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-6-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 5-fluoro-2-methylphenol (640 mg, 5 mmol) in 20 mL of anhydrous acetonitrile was cooled to −30° C. to −40° C. and treated with nitronium tetrafluoroborate (740 mg, 5.5 mmol). After 45 minutes, the reaction mixture was diluted with 100 mL of cold water and extracted with three 50 mL portions of dichloromethane. The combined organic layers were washed with three 25 mL portions of water, dried over sodium sulfate, and concentrated in vacuo to give a reddish crystalline solid. Chromatography over SiO2 (5% ethyl acetate in hexanes) gave 0.58 g of the title product as bright yellow solid (68% yield).
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
5%
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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